molecular formula C12H15NO B7549038 Cyclobutanecarboxamide, N-(3-methylphenyl)-

Cyclobutanecarboxamide, N-(3-methylphenyl)-

Cat. No.: B7549038
M. Wt: 189.25 g/mol
InChI Key: FAZSASKSCDHQIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclobutanecarboxamide, N-(3-methylphenyl)- is a useful research compound. Its molecular formula is C12H15NO and its molecular weight is 189.25 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Characterization of Research Chemicals : A study by McLaughlin et al. (2016) describes the synthesis and characterization of a related compound, N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide, also known as 3,5-AB-CHMFUPPYCA. This compound is notable for its pyrazole core, which is a bioisosteric replacement commonly found in synthetic cannabinoids. The study highlights the importance of correct identification of research chemicals and their potential pharmacological activities (McLaughlin et al., 2016).

  • Direct Bis-Arylation via Double C-H Activation : Parella et al. (2013) explored the Pd-catalyzed highly diastereoselective double C-H activation and direct bis-arylation of methylene C(sp3)-H bonds of cyclobutanecarboxamides. This study contributes to the development of novel trisubstituted cyclobutanecarboxamide scaffolds with all-cis stereochemistry, demonstrating the compound's utility in complex chemical synthesis (Parella, B. Gopalakrishnan, & S. A. Babu, 2013).

  • Hofmann Rearrangement and Ring Expansion for Synthesis : Huang et al. (2016) investigated the treatment of cyclobutanecarboxamide with bis(trifluoroacetoxy)iodobenzene, leading to the formation of 1-pyrroline through Hofmann rearrangement and subsequent ring expansion. This methodology was applied to the synthesis of 2,3-dihydro-1H-pyrrolo[2,1-a]isoquinolinium salts, highlighting its application in complex molecular synthesis (Huang et al., 2016).

  • Drug Development and Biological Properties : A review by van der Kolk et al. (2022) on cyclobutanes in drug candidates emphasizes the increasing use of cyclobutane rings in medicinal chemistry due to their unique structure and properties. The review discusses how cyclobutanes, like cyclobutanecarboxamide derivatives, contribute to the development of drugs with favorable properties (van der Kolk, M. A. C. H. Janssen, F. Rutjes, & D. Blanco‐Ania, 2022).

Properties

IUPAC Name

N-(3-methylphenyl)cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-9-4-2-7-11(8-9)13-12(14)10-5-3-6-10/h2,4,7-8,10H,3,5-6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAZSASKSCDHQIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.